![molecular formula C19H27N3O4 B1675699 Semagacestat CAS No. 866488-53-1](/img/structure/B1675699.png)
Semagacestat
准备方法
司美格司他的合成涉及多个步骤,从市售原料开始。关键步骤包括形成苯并氮杂卓核心结构,以及随后的官能化以引入必要的取代基。合成路线通常包括:
- 通过环化反应形成苯并氮杂卓核心。
- 通过取代反应引入官能团。
- 最终纯化和分离化合物 .
化学反应分析
司美格司他经历各种化学反应,包括:
氧化: 在特定条件下,司美格司他可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰司美格司他上的官能团。
这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及用于取代反应的各种卤化剂。 这些反应产生的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
Phase I and II Trials
Initial studies assessed semagacestat's pharmacodynamics in healthy volunteers and patients with mild to moderate Alzheimer's disease. Results indicated a dose-dependent reduction in plasma Aβ levels; however, cerebrospinal fluid (CSF) Aβ levels did not show similar reductions . Notably, these trials also highlighted an increase in skin-related adverse effects, including rashes and changes in hair pigmentation .
Phase III Trials
The Phase III trials, particularly the IDENTITY study, involved 1,537 patients randomized to receive either this compound (100 mg or 140 mg) or placebo. The trial was halted prematurely due to findings that patients receiving this compound experienced significant cognitive decline compared to those on placebo. Specifically, cognitive assessments indicated worsening scores across all groups, with greater declines observed in those receiving higher doses of this compound .
Key Outcomes from Phase III Trials
Outcome Measure | Placebo Group Change | 100 mg this compound Change | 140 mg this compound Change |
---|---|---|---|
ADAS-cog Score Change | -6.4 points | -7.5 points | -7.8 points |
ADCS-ADL Score Change | -9.0 points | -10.5 points | -12.6 points |
Adverse Events Reported | Lower incidence | Higher incidence | Highest incidence |
The trial results underscored a concerning safety profile for this compound, with increased reports of adverse events such as skin cancers and infections among treated patients .
Safety Profile
The safety analysis from the IDENTITY trial revealed several treatment-emergent adverse events (TEAEs) linked to this compound, including:
- Increased Risk of Skin Cancer : Notable reports of skin-related malignancies.
- Cognitive Decline : Significant worsening in cognitive function compared to placebo.
- Weight Loss : Patients on this compound experienced more pronounced weight loss.
- Other Adverse Events : Gastrointestinal issues and infections were more prevalent among those receiving this compound .
Conclusion and Implications
This compound's development has been halted due to its unfavorable risk-benefit profile and lack of efficacy in improving cognitive function in Alzheimer's disease patients. The findings from clinical trials have raised questions about the validity of the amyloid hypothesis as a therapeutic target for Alzheimer's disease treatment. Researchers have suggested that this compound may act as a "pseudo-inhibitor," complicating its classification as a true γ-secretase inhibitor .
Future research may focus on understanding the mechanisms behind these unexpected outcomes and exploring alternative approaches to modulate γ-secretase activity without eliciting severe adverse effects.
作用机制
司美格司他通过抑制γ-分泌酶酶复合物发挥作用。这种酶负责将淀粉样蛋白前体蛋白(APP)切割成β-淀粉样蛋白肽。 通过阻断γ-分泌酶,司美格司他减少了β-淀粉样蛋白40和β-淀粉样蛋白42肽的产生和分泌,它们是阿尔茨海默病中淀粉样斑块的主要成分 .
司美格司他的分子靶标包括早老素蛋白,它们是γ-分泌酶复合物的核心成分。 司美格司他抑制γ-分泌酶导致β-淀粉样蛋白产生减少,从而靶向淀粉样蛋白级联反应的上游事件 .
相似化合物的比较
司美格司他属于一类γ-分泌酶抑制剂,其中包括其他化合物,例如:
DAPT(N-[N-(3,5-二氟苯乙酰基)-L-丙氨酰]-S-苯基甘氨酸叔丁酯): 另一种用于阿尔茨海默病研究的γ-分泌酶抑制剂。
LY-411575: 一种具有类似作用机制的强效γ-分泌酶抑制剂。
BMS-708163(阿伐加司他): 一种γ-分泌酶抑制剂,已被研究用于其在阿尔茨海默病中的潜在治疗作用.
与这些化合物相比,司美格司他是最早进入3期临床试验的γ-分泌酶抑制剂之一。 但由于临床研究中的不良反应和缺乏疗效,其开发被中止 .
生物活性
Semagacestat (LY-450139) is a γ-secretase inhibitor that was developed by Eli Lilly as a potential treatment for Alzheimer's disease (AD). Its primary mechanism involves inhibiting the cleavage of amyloid precursor protein (APP), which is crucial in the production of amyloid-beta (Aβ) peptides implicated in AD pathology. This article explores the biological activity of this compound, focusing on its effects on Aβ levels, cognitive outcomes, and clinical findings from various studies.
This compound operates by inhibiting γ-secretase, an enzyme complex responsible for the final cleavage of APP, leading to reduced production of Aβ peptides. The compound has shown a three-fold greater potency in inhibiting APP cleavage compared to Notch cleavage, which is significant as Notch signaling is essential for various cellular functions including neurogenesis and neuronal survival .
Key Effects on Aβ Levels
- In vitro and Animal Studies : this compound has been shown to reduce Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissues across various animal models including transgenic mice and dogs. Specifically, it significantly decreased newly generated Aβ in a dose-dependent manner .
- Clinical Findings : In a Phase I study involving healthy subjects, this compound administration resulted in a maximal reduction of plasma Aβ levels by 40% at higher doses. However, this effect was transient, with levels returning to baseline within hours .
Phase III IDENTITY Trial
The IDENTITY trial was pivotal in evaluating this compound's efficacy in patients with mild-to-moderate AD. This double-blind, placebo-controlled study enrolled 1,500 participants and aimed to assess cognitive function alongside biological markers related to AD.
Findings from the IDENTITY Trial
- Cognitive Decline : Contrary to expectations, patients receiving this compound exhibited significantly worsened cognitive function compared to those on placebo. This decline was unexpected given the drug's ability to reduce Aβ levels .
- Adverse Effects : The trial was terminated early due to concerns over cognitive impairment and other adverse effects associated with treatment .
Case Study Insights
A notable case study involved a 64-year-old female patient enrolled in a this compound clinical trial. She received a daily dose of 140 mg for approximately 76 weeks. Despite initial reductions in Aβ levels, her cognitive function continued to decline over the treatment period, as evidenced by decreasing scores on the Mini Mental State Examination (MMSE) .
Time Point | MMSE Score | CDR Score | ADAS-Cog Score |
---|---|---|---|
Screening | 27/30 | 1 | 26 |
April 2007 | 25/30 | - | - |
February 2008 | 19/30 | - | - |
June 2010 | 8/30 | 3 | 74 |
Peripheral and Central Effects
Research indicates that while this compound effectively reduces peripheral Aβ levels, it paradoxically increases certain intracellular byproducts due to its inhibition of γ-secretase . This dual effect raises questions about its overall therapeutic potential.
Neuropathological Assessments
Post-mortem analyses of patients treated with this compound revealed no significant changes in APP or γ-secretase substrate levels compared to untreated AD patients. This suggests that while this compound can lower Aβ production, it may not translate into meaningful clinical benefits or alterations in disease progression .
属性
IUPAC Name |
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXWXXPNHIWQHW-RCBQFDQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235740 | |
Record name | LY 450139 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425386-60-3, 866488-53-1 | |
Record name | Semagacestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 450139 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semagacestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY 450139 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMAGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。